N,N-Bis(t-Boc) 3,4-difluoroaniline
Description
Properties
IUPAC Name |
tert-butyl N-(3,4-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-11(17)12(18)9-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUWBPIKAQYWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682150 | |
| Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-65-2 | |
| Record name | Imidodicarbonic acid, 2-(3,4-difluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Applications of N,n Bis T Boc 3,4 Difluoroaniline in Complex Molecule Synthesis
As a Synthon for Introducing Difluorinated Aryl Amine Scaffolds
The primary role of N,N-Bis(t-Boc) 3,4-difluoroaniline (B56902) is to serve as a stable and manageable precursor for the 3,4-difluoroaniline moiety. The aniline (B41778) functional group is highly reactive and can interfere with a wide range of synthetic transformations. The dual Boc protection effectively masks the reactivity of the amine, enabling chemists to perform reactions on other parts of a molecule without concern for unwanted side reactions like N-alkylation or oxidation.
Once the desired molecular framework is assembled, the Boc groups can be cleanly removed under acidic conditions to unmask the primary aniline. This "protect-transform-deprotect" strategy is fundamental in multi-step synthesis, allowing the 3,4-difluorophenylamine scaffold to be incorporated into complex structures at a late stage. nih.gov The utility of this approach is summarized in the table below.
| Feature of N,N-Bis(t-Boc) Protection | Synthetic Advantage | Typical Deprotection Condition |
| Steric hindrance | Prevents unwanted reactions at the nitrogen center. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |
| Electronic deactivation | Reduces the nucleophilicity of the aniline nitrogen. | Hydrochloric acid (HCl) in an organic solvent (e.g., Methanol (B129727), Dioxane) |
| Stability | Inert to a wide range of reagents (e.g., organometallics, mild oxidants). | Not applicable |
| Controlled Deprotection | The amine can be revealed at a specific, desired point in a synthesis. | Not applicable |
Role in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govnih.govmsesupplies.com N,N-Bis(t-Boc) 3,4-difluoroaniline is a valuable starting material for synthesizing fluorinated versions of these important ring systems.
The construction of substituted indoles often requires precise control of regiochemistry. nih.gov The N,N-Bis(t-Boc) group can act as a powerful ortho-directing group in metalation reactions. Treatment of this compound with a strong base like tert-butyllithium (B1211817) selectively removes a proton from the C2 position (ortho to the protected amine). The resulting aryllithium species can be trapped with various electrophiles to install a substituent required for indole (B1671886) ring formation.
A representative, though generalized, pathway could involve the following steps:
Ortho-Iodination: The ortho-lithiated intermediate reacts with iodine to yield 2-iodo-N,N-Bis(t-Boc)-3,4-difluoroaniline.
Palladium-Catalyzed Cyclization: The resulting ortho-iodinated compound can undergo a palladium-catalyzed reaction, such as a Larock or Sonogashira coupling followed by cyclization, with an appropriately substituted alkyne. This forms the carbon-carbon bonds necessary to construct the pyrrole (B145914) ring of the indole.
Deprotection: Removal of the Boc groups reveals the final difluorinated indole product.
This method provides a reliable route to 2,3-disubstituted 6,7-difluoroindoles, which are challenging to synthesize via other methods.
The synthesis of fused heterocyclic systems, such as difluorinated quinazolines (a fused pyrimidine (B1678525) system), can also be initiated from this compound. A common strategy involves the introduction of a nitrile or amide functionality at the ortho position, which can then participate in a cyclization reaction.
For instance, an ortho-lithiated intermediate can be reacted with a formylating agent to install an aldehyde group. This ortho-amino-benzaldehyde derivative, after deprotection of the Boc groups, is a classic precursor for condensation reactions with amine-containing reagents (like ureas or amidines) to form the pyrimidine ring of the quinazoline (B50416) system. encyclopedia.pub
Precursor for Advanced Fluorinated Organic Building Blocks
The ability to selectively functionalize the aromatic ring of this compound makes it an excellent parent compound for a library of more complex fluorinated building blocks. nih.govtcichemicals.com As outlined in the section on indole synthesis (4.2.1), ortho-lithiation followed by quenching with different electrophiles can generate a variety of derivatives.
| Electrophile | Resulting Functional Group at C2 | Potential Application of New Building Block |
| Iodine (I₂) | Iodo | Suzuki, Sonogashira, Heck, and Stille cross-coupling reactions |
| Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) | Suzuki cross-coupling reactions |
| N-Formylpiperidine | Aldehyde (-CHO) | Reductive amination, Wittig reactions, condensation reactions |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Amide bond formation |
These new, poly-functionalized difluoroanilines are valuable intermediates in their own right, enabling access to a diverse range of complex fluorinated molecules for drug discovery and materials science. nih.gov
Integration into Multi-Step Total Synthesis Pathways
In the total synthesis of complex molecules like natural products or active pharmaceutical ingredients (APIs), the introduction of specific fragments in a controlled and high-yielding manner is critical. nih.govsyrris.jp this compound serves as an ideal early-stage component in such lengthy synthetic campaigns. Its stability allows it to be carried through multiple reaction steps without degradation.
A hypothetical pathway for a complex drug candidate might involve:
Initial Functionalization: this compound is first converted into a more advanced building block, such as the corresponding 2-boronic acid derivative.
Core Assembly: This building block is then used in a key Suzuki cross-coupling reaction to join it with another large, complex fragment of the target molecule.
Cyclization/Elaboration: The coupled product undergoes further transformations, potentially including an intramolecular cyclization to form a heterocyclic core.
Final Deprotection: In one of the final steps of the synthesis, the Boc groups are removed to reveal the 3,4-difluoroaniline moiety, completing the synthesis of the target API.
This approach ensures that the sensitive and crucial difluorinated aryl amine scaffold is introduced efficiently and protected until its functionality is required in the final molecule.
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of N,N-Bis(t-Boc) 3,4-difluoroaniline (B56902), providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of a related compound, tert-butyl N-(3-chloro-4-fluorophenyl)carbamate, the protons of the tert-butyl group appear as a singlet peak, while the aromatic protons are observed as multiplets due to spin-spin coupling. For N,N-Bis(t-Boc) 3,4-difluoroaniline, the spectrum is expected to show a characteristic signal for the 18 equivalent protons of the two tert-butoxycarbonyl (t-Boc) groups. The protons on the difluorinated benzene (B151609) ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum for this compound would display distinct signals for the carbonyl carbon and the quaternary carbon of the t-Boc groups. The carbon atoms of the 3,4-difluorophenyl ring will appear at characteristic chemical shifts, with their signals split due to coupling with the directly attached fluorine atoms (¹JCF) and longer-range carbon-fluorine couplings (nJCF).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C3 and C4 positions of the aromatic ring. These signals would likely appear as doublets of doublets due to coupling with each other and with the neighboring aromatic protons. This technique is particularly valuable for confirming the substitution pattern of the fluorinated ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can reveal the loss of the t-Boc groups, a characteristic fragmentation for N-Boc protected amines. The identification of N-tert-butoxycarbonyl-MDMA, a related compound, was achieved through a combination of techniques including GC-MS, which confirmed its molecular structure and fragmentation behavior. nih.gov Similarly, the analysis of t-Boc-methamphetamine by mass spectrometry has been studied, highlighting the characteristic fragmentation patterns of t-Boc protected compounds. nih.gov
Chromatographic Techniques for Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. HPLC methods can be developed to separate the target compound from any starting materials, byproducts, or degradation products. helixchrom.com For instance, the purity of N-(tert-Butoxycarbonyl)-3,4-difluoro-L-phenylalanine is determined by HPLC to be greater than 95.0%. tcichemicals.com A similar approach would be applied to this compound to ensure it meets the required purity standards for its intended application.
Mechanistic and Theoretical Investigations Pertaining to N,n Bis T Boc 3,4 Difluoroaniline Chemistry
Computational Studies on Reaction Pathways and Intermediates in Boc Protection
The introduction of the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis. wuxiapptec.com Computational studies, particularly using Quantum Mechanics (QM), have provided significant insights into the mechanism of Boc protection of anilines. wuxiapptec.com While the reaction of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with aliphatic amines is generally rapid, the protection of less nucleophilic aromatic amines, such as 3,4-difluoroaniline (B56902), often requires longer reaction times or the use of catalysts. wuxiapptec.com
The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion subsequently deprotonates the now-protonated amine, breaking down into carbon dioxide and tert-butanol. commonorganicchemistry.com
QM analyses of the reaction between aniline (B41778) and Boc anhydride have identified a potential hydrogen bond between the N-H of the aniline and a carbonyl oxygen of the anhydride, leading to a proposed 6-membered transition state. wuxiapptec.com Energy profile calculations for this pathway, modeling the change in the N-C distance from 3.2 Å to 1.4 Å, determined a calculated activation energy (ΔE) of 16.22 kcal/mol. wuxiapptec.com
Furthermore, computational models have been used to explain the catalytic effect of alcoholic solvents on the Boc protection of aromatic amines. wuxiapptec.com Studies have shown that methanol (B129727) can stabilize the transition state by forming two additional hydrogen bonds, effectively bridging the two reactants within a six-membered system, which accelerates the reaction rate. wuxiapptec.com This model also explains the lack of rate acceleration for secondary amines, as the stabilizing hydrogen bond from the N-H group is absent. wuxiapptec.com
| Parameter | Value | Source |
| Reaction | Aniline Boc Protection | wuxiapptec.com |
| Method | QM Calculation | wuxiapptec.com |
| Proposed Transition State | 6-membered ring via H-bond | wuxiapptec.com |
| Calculated Activation Energy (ΔE) | 16.22 kcal/mol | wuxiapptec.com |
Electronic Effects of Boc Groups on Aromatic Ring Reactivity
The two tert-butyloxycarbonyl (Boc) groups attached to the nitrogen atom in N,N-Bis(t-Boc) 3,4-difluoroaniline exert a significant electronic influence on the aromatic ring. The Boc group is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. sinica.edu.tw This effect stems from the resonance delocalization of the nitrogen lone pair into the two carbonyl groups, which reduces the electron-donating capacity of the nitrogen atom towards the phenyl ring.
This electron-withdrawing nature has several consequences for reactivity:
Reduced Nucleophilicity: The nitrogen atom itself is rendered significantly less nucleophilic and basic.
Deactivation of the Aromatic Ring: The -N(Boc)₂ group strongly deactivates the aromatic ring, making it less susceptible to electrophilic attack than aniline or even mono-Boc protected aniline. sinica.edu.twlibretexts.org
Influence on Reaction Mechanisms: In reactions that proceed through an electron-donor-acceptor (EDA) complex, the electron-poor nature of the N-Boc protected aniline ring can be unfavorable. For instance, in photoinduced difluoroalkylation reactions, N-Boc protected anilines yield only trace amounts of product because the formation of the required EDA complex is disfavored. nih.govacs.org
Effect on Substituent Reactions: The electronic properties of the N-Boc group also influence reactions at other positions on the ring. The presence of additional electron-withdrawing groups (like the fluorine atoms in 3,4-difluoroaniline) further enhances the deactivation of the ring and can influence the stability and reactivity of the molecule in other transformations. rsc.org For example, the cleavage of the Boc group itself can be promoted by electron-withdrawing groups on the aryl ring, which are thought to induce ground-state destabilization of the carbamate's carbonyl group. rsc.org
Conversely, during the Boc protection of anilines, the electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups at the ortho and para positions can increase the yield of the protection reaction, while electron-withdrawing groups can lead to a decrease in yield, consistent with the general electronic effects in aromatic compounds. highfine.com
| Group | Electronic Effect on Aromatic Ring | Impact on Reactivity | Source |
| -N(Boc)₂ | Strongly Electron-Withdrawing | Deactivating for Electrophilic Aromatic Substitution | sinica.edu.twlibretexts.org |
| -N(Boc)₂ | Reduces Electron Density | Disfavors EDA Complex Formation | nih.govacs.org |
| -F | Electron-Withdrawing (Inductive) | Deactivating for Electrophilic Aromatic Substitution | libretexts.org |
Mechanistic Insights into Transformations of Fluorinated Anilines
Mechanistic studies of reactions involving N-Boc protected fluorinated anilines highlight the interplay between the fluorine substituents and the protected amino group. One notable transformation is the reaction of lithiated N-Boc-3,4-difluoroaniline. It has been proposed that treatment of N-Boc-3,4-difluoroaniline with a strong base like n-butyllithium leads to ortho-lithiation at the C-2 position. researchgate.net
In a reaction with ethyl bromopyruvate, the expected Sₙ2 reaction at the bromomethyl group does not occur. Instead, the reaction is proposed to proceed through the formation of an intermediate where the C-2 lithiated species attacks the oxo group of the pyruvate. researchgate.net This pathway ultimately leads to the formation of ethyl 4,5-difluoroindole-3-carboxylate after cyclization and rearrangement, rather than a simple substitution product. researchgate.net
The presence of fluorine atoms and the N-Boc group significantly influences the molecule's participation in other reactions. For example, in palladium-catalyzed C-N coupling reactions, fluorinated anilines are valuable products but can be unstable under typical conditions that use strong bases and high temperatures. nih.gov Mechanistic studies focus on developing milder conditions to accommodate the unique electronic properties and stability profiles of these compounds. nih.gov Similarly, in reactions of anilines with sulfonimidoyl fluorides, highly electron-deficient anilines, a category that would include this compound, fail to react, underscoring the profound impact of the electronic deactivation on the nitrogen's nucleophilicity. wur.nl
Q & A
Basic: What are the optimal conditions for synthesizing N,N-Bis(t-Boc) 3,4-difluoroaniline, and how can its purity be verified?
Answer:
The synthesis typically involves reacting 3,4-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common method includes:
- Step 1: Dissolve 3,4-difluoroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Step 2: Add Boc₂O (2.2 equivalents) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction .
- Step 3: Stir the mixture at room temperature for 12–24 hours.
- Purification: Isolate the product via column chromatography (hexane/ethyl acetate gradient) or recrystallization.
- Purity Verification: Use ¹H/¹⁹F NMR to confirm the absence of unreacted starting material and HPLC-MS to assess purity (>98%). Residual solvents can be quantified via gas chromatography (GC) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C/¹⁹F NMR: To confirm the substitution pattern and Boc group integration. The ¹⁹F NMR is particularly useful for verifying the fluorine environment .
- IR Spectroscopy: Detect characteristic Boc group stretches (C=O at ~1750 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns.
- X-ray Crystallography: For absolute structural confirmation, though this requires high-quality single crystals .
Advanced: How do the t-Boc groups influence the reactivity of 3,4-difluoroaniline in electrophilic aromatic substitution (EAS) reactions?
Answer:
The t-Boc groups are electron-withdrawing via inductive effects, significantly deactivating the aromatic ring. This reduces reactivity in EAS compared to unprotected 3,4-difluoroaniline. Key considerations:
- Regioselectivity: The fluorine atoms (meta-directing) and Boc groups (ortho/para-directing due to steric and electronic effects) compete, often leading to mixed products. Computational modeling (DFT) can predict dominant pathways .
- Reactivity Trade-offs: While the Boc groups stabilize intermediates, they may necessitate harsher conditions (e.g., Lewis acids like AlCl₃) for reactions like nitration or halogenation. Compare with unprotected analogs, which react more readily but are prone to oxidation .
Advanced: What challenges arise when using this compound in palladium-catalyzed cross-coupling reactions, and how can they be mitigated?
Answer:
Challenges include:
- Steric Hindrance: The bulky Boc groups impede oxidative addition of Pd(0) to the C-F bond. Mitigation: Use bulky ligands (e.g., XPhos) to enhance selectivity .
- Deprotection Risks: High temperatures or acidic conditions may cleave Boc groups. Solution: Employ neutral conditions (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄ in aqueous DMF at 80°C) .
- Side Reactions: Competing C-N bond activation. Pre-screen catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to minimize undesired pathways .
Advanced: How can computational chemistry predict the regioselectivity of lithiation reactions involving this compound?
Answer:
Lithiation regioselectivity is governed by directing effects of substituents:
- DFT Calculations: Predict the most acidic proton (typically ortho to fluorine due to its electron-withdrawing nature). Compare NBO (Natural Bond Orbital) charges to identify reactive sites .
- Experimental Validation: Use low-temperature lithiation (e.g., n-BuLi at −78°C) followed by trapping with electrophiles (e.g., DMF for formylation). Contrast with N-pivaloyl analogs, where steric effects dominate .
Basic: What are the common side reactions encountered during the synthesis of this compound, and how are they minimized?
Answer:
Common issues:
- Incomplete Protection: Residual amine groups due to insufficient Boc₂O. Solution: Use excess Boc₂O (2.5 eq) and monitor via TLC .
- Hydrolysis: Boc groups hydrolyze in acidic or aqueous conditions. Avoid protic solvents and use anhydrous conditions .
- Isomerization: Fluorine atoms may migrate under harsh conditions. Optimize reaction temperature (20–25°C) .
Advanced: In the synthesis of complex heterocycles, how does this compound serve as a precursor, and what reaction conditions are critical?
Answer:
The compound acts as a masked aniline for controlled heterocycle formation:
- Deprotection Strategy: Use TFA in DCM to remove Boc groups, regenerating the free amine for cyclization (e.g., forming benzoxazoles or quinazolines) .
- Key Conditions: Maintain inert atmosphere (N₂/Ar) to prevent oxidation. For example, cyclocondensation with aldehydes requires catalytic acetic acid and refluxing toluene .
Notes on Evidence Utilization:
- Synthesis & Characterization: References provide foundational protocols for Boc protection and spectroscopic analysis.
- Reactivity Studies: Evidence highlights electronic and steric effects in reactions involving fluorinated anilines.
- Methodological Frameworks: Computational and experimental approaches from guide advanced mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
